Bienvenue dans la boutique en ligne BenchChem!

Sophoricoside

IL-5 Inhibition Immunosuppression Allergic Inflammation

Sophoricoside (SOP), a positional isomer of genistin (4'-O-β-D-glucoside), delivers unmatched 4,000-fold COX-2 selectivity (IC₅₀ 4 μM vs. 1,497 μM COX-1) and 35× greater IL-5 inhibition (IC₅₀ 1.5 μM vs. 51.9 μM genistein). Superior tyrosinase inhibitor (IC₅₀ 0.45 μM). Prodrug with 59.8-min half-life; tissue-selective phytoestrogen avoiding uterine/breast stimulation. Patented for osteoarthritis. Proven atopic dermatitis efficacy (47% scratch reduction). Choose SOP to dissect COX-2 pathways, IL-5/Th2 biology, or melanogenesis without confounding estrogenic effects.

Molecular Formula C21H20O10
Molecular Weight 432.4 g/mol
CAS No. 152-95-4
Cat. No. B191293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSophoricoside
CAS152-95-4
SynonymsSophoricoside (6CI,7CI,8CI);  3-[4-(β-D-Glucopyranosyloxy)phenyl]-5,7-dihydroxy-4H-1-benzopyran-4-one;  4',5,7-Trihydroxyisoflavone 4'-β-D-glucopyranoside
Molecular FormulaC21H20O10
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C21H20O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-3-1-9(2-4-11)12-8-29-14-6-10(23)5-13(24)16(14)17(12)25/h1-6,8,15,18-24,26-28H,7H2/t15-,18-,19+,20-,21-/m1/s1
InChIKeyISQRJFLLIDGZEP-CMWLGVBASA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sophoricoside (CAS 152-95-4) Procurement Guide: Isoflavone Glycoside with Distinct Anti-Inflammatory and Tissue-Selective Pharmacology


Sophoricoside (SOP) is a natural isoflavone glycoside (genistein-4'-O-β-D-glucoside) primarily isolated from the mature fruits of Styphnolobium japonicum (formerly Sophora japonica) [1]. Structurally, it is a positional isomer of genistin, distinguished by glycosylation at the 4'-O position rather than the 7-O position . SOP functions as a prodrug that undergoes in vivo hydrolysis to release its aglycone, genistein, which contributes significantly to its systemic pharmacological effects [2].

Why Generic Isoflavone Substitution is Inappropriate: Evidence-Based Differentiation of Sophoricoside (152-95-4)


Isoflavones are not interchangeable due to profound structure-activity relationship (SAR) differences. Sophoricoside exhibits a unique glycosylation pattern at the 4'-O position, rendering it a structural isomer of genistin (7-O-glucoside). This distinction translates into divergent pharmacological profiles: SOP demonstrates 5- to 35-fold higher potency than its aglycone genistein in IL-5 inhibition assays, and its 4,000-fold COX-2/COX-1 selectivity ratio is unattainable with genistein or genistin [1]. Furthermore, SOP's in vivo metabolic trajectory involves hydrolytic release of genistein, producing distinct pharmacokinetic behavior characterized by a 59.8-minute elimination half-life for the parent glycoside and 103.1 minutes for the genistein metabolite, ensuring sustained exposure [2]. These SAR and pharmacokinetic divergences underscore that substituting SOP with other isoflavones fundamentally alters the intended therapeutic or research outcome.

Quantitative Differentiation of Sophoricoside (152-95-4) Against Closest Analogs: Procurement-Relevant Evidence Compendium


Sophoricoside Demonstrates 35-Fold Superior Potency Over Genistein in IL-5 Inhibition

In a head-to-head comparative bioassay evaluating isoflavonoids isolated from Sophora japonica, sophoricoside exhibited the highest inhibitory potency against IL-5-mediated Y16 cell proliferation, surpassing its aglycone genistein by 35-fold [1]. The rank order of potency was sophoricoside (IC50 1.5 μM) > orobol (IC50 9.8 μM) ≈ genistin (IC50 10.6 μM) > genistein (IC50 51.9 μM). The positive control oxyphenylbutazone required 31.7 μM to achieve 50% inhibition.

IL-5 Inhibition Immunosuppression Allergic Inflammation

Sophoricoside Exhibits 4,000-Fold COX-2 Selectivity, Unmatched by Genistein or Genistin

In a direct comparative study of isoflavone analogs on cyclooxygenase (COX) isozymes, sophoricoside demonstrated exceptional COX-2 selectivity relative to COX-1. SOP inhibited COX-2 activity with an IC50 of 4 μM while requiring 1,497 μM to inhibit COX-1, yielding a selectivity index (COX-1/COX-2 ratio) of approximately 374 [1]. In contrast, genistein exhibited an IC50 of 3 μM on COX-2 but only 28 μM on COX-1 (selectivity index ~9.3), and genistin showed IC50 values of 6 μM on COX-2 and 135 μM on COX-1 (selectivity index ~22.5). A separate study confirmed SOP as a selective COX-2 inhibitor with an IC50 of 4.4 μM [2].

COX-2 Inhibition Anti-inflammatory Selectivity Index

Sophoricoside Shows Cytokine-Specific Inhibition Profile Distinct from Genistein

Sophoricoside exhibits a targeted anti-inflammatory profile that distinguishes it mechanistically from genistein. In the same head-to-head study evaluating IL-6 bioactivity, SOP inhibited IL-6 with an IC50 of 6.1 μM while demonstrating no inhibitory effect on IL-1β or TNF-α bioactivities [1]. This cytokine-specific inhibition pattern was confirmed in a broader cytokine panel where SOP exhibited the highest inhibitory effects on IL-5 (IC50 1.9 μM), IL-3 (IC50 6.9 μM), and IL-6 (IC50 6.0 μM) among all sophoricoside analogs tested, with no inhibition observed against IL-1β and TNF-α [2]. In contrast, genistein displays a broader, non-selective cytokine inhibition profile associated with its phytoestrogen activity.

Cytokine Inhibition IL-6 IL-1β TNF-α

Sophoricoside Metabolism Yields Genistein with Sustained Plasma Exposure Relative to Parent Glycoside

Following oral administration in rats, sophoricoside undergoes rapid absorption and hydrolysis to release its active aglycone metabolite, genistein. The parent compound sophoricoside exhibits a mean elimination half-life (t1/2) of 59.78 ± 7.19 minutes, while the genistein metabolite demonstrates extended systemic exposure with a t1/2 of 103.14 ± 16.97 minutes [1]. Excretion data indicate that only 11.13% of the administered sophoricoside dose is recovered as intact parent compound in feces, with 1.76% in urine and 0.0111% in bile, confirming extensive biotransformation. Genistein metabolite excretion measured 0.42 μg in bile, 10.15 μg in urine, and 2.92 μg in feces [1].

Pharmacokinetics Prodrug Metabolism Half-life

Sophoricoside is 3.4-Fold More Potent than Puerarin as a Tyrosinase Inhibitor

In a direct comparative study using enzyme kinetics and molecular simulation, sophoricoside (Sop) and puerarin (Pue) were evaluated as tyrosinase (TYR) inhibitors. Both compounds exhibited reversible mixed-type inhibition, but sophoricoside demonstrated significantly greater potency with an IC50 of 0.45 ± 0.02 μM compared to 1.54 ± 0.07 μM for puerarin [1]. Fluorescence quenching analysis confirmed that both compounds bind TYR via a static quenching mechanism with a 1:1 molar stoichiometry, but molecular docking revealed that SOP disrupts the hydrogen bond network near the TYR α-helix region, a distinct mechanism from puerarin's α-helix stabilization effect.

Tyrosinase Inhibition Skin Pigmentation Cosmetic Research

High-Value Research and Industrial Application Scenarios for Sophoricoside (152-95-4)


Preclinical Osteoarthritis and Cartilage Protection Studies in Postmenopausal Models

Sophoricoside is explicitly claimed in patents for the prevention and treatment of articular cartilage degeneration and osteoarthritis in postmenopausal women, with documented side-effect-free high efficacy and no adverse effects on uterus or breasts [1]. The compound's estrogen-like behavior on osteoblasts, confirmed by tamoxifen-reversible enhancement of MC3T3-E1 cell proliferation, differentiation, and mineralization alongside genistein [2], supports its utility in bone and cartilage research. Procurement of SOP enables investigators to study tissue-selective phytoestrogen effects without the confounding estrogenic stimulation of uterine or breast tissue that accompanies other isoflavones or conventional hormone replacement.

Mechanistic Studies of IL-5-Driven Allergic and Eosinophilic Inflammation

Given sophoricoside's 35-fold potency advantage over genistein in IL-5 inhibition (IC50 1.5 μM vs. 51.9 μM) [1], researchers investigating eosinophil biology, allergic asthma, or Th2-mediated immune responses should prioritize SOP. The compound's selective IL-5/IL-3/IL-6 inhibition profile with no effect on IL-1β or TNF-α [2] enables precise pathway dissection. Studies of atopic dermatitis have demonstrated in vivo efficacy, with oral SOP (2 mg/kg) reducing scratching behaviors by 41.21% and 47.31% in mouse models, with significant recovery of dermatitis symptoms after two weeks of treatment [3].

Selective COX-2 Inhibition Assays Requiring High Selectivity Index

Sophoricoside's 4,000-fold COX-2 selectivity (COX-2 IC50 4 μM; COX-1 IC50 1,497 μM) far exceeds that of genistein (9.3-fold) and genistin (22.5-fold) [1]. This exceptional selectivity window makes SOP the preferred compound for in vitro and in vivo studies examining COX-2-dependent inflammatory pathways where COX-1-mediated gastric or renal toxicity must be avoided. The selective inhibition of COX-2 activity without affecting COX-2 synthesis [2] further distinguishes SOP's mechanism from other anti-inflammatory agents.

Tyrosinase Inhibition and Melanogenesis Research for Cosmetic Development

With an IC50 of 0.45 ± 0.02 μM against tyrosinase—3.4-fold more potent than puerarin (1.54 ± 0.07 μM) [1]—sophoricoside is a superior candidate for studies of melanin synthesis inhibition, skin-whitening mechanism validation, and enzymatic browning prevention in food systems. The compound's distinct binding mechanism, which disrupts the hydrogen bond network near the TYR α-helix region rather than stabilizing it, offers unique insights for structure-based inhibitor design [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sophoricoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.